2-cyano-N-ethyl-N-phenylacetamide

Description

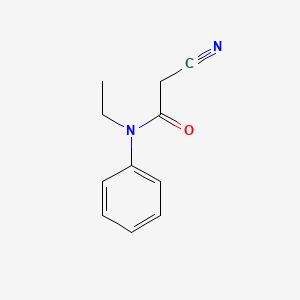

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-ethyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPGHABYNZUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640834 | |

| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922178-99-2 | |

| Record name | 2-Cyano-N-ethyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-ethyl-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano N Ethyl N Phenylacetamide

General Synthetic Approaches for Cyanoacetamide Derivatives

The preparation of cyanoacetamides can be achieved through several established chemical pathways. researchgate.net The most common and cost-effective methods involve the reaction of amines with alkyl cyanoacetates. tubitak.gov.tr Other significant approaches include the direct reaction of amines with cyanoacetic acid or the cyanoacetylation of amines using reagents like 3-oxopropanenitriles. researchgate.net

A prevalent method for synthesizing N-substituted cyanoacetamides is the amidation reaction between an amine and an alkyl cyanoacetate (B8463686), such as ethyl or methyl cyanoacetate. tubitak.gov.trresearchgate.net For the synthesis of 2-cyano-N-ethyl-N-phenylacetamide, this would involve the reaction of N-ethylaniline with an alkyl cyanoacetate. These reactions can be performed under various conditions, including solvent-free and base-catalyzed protocols. tubitak.gov.trnih.gov

Solvent-free, or "fusion," methods are widely used for the synthesis of cyanoacetanilides. tubitak.gov.tr This technique typically involves heating an amine with an excess of an alkyl cyanoacetate. tubitak.gov.tr For instance, the fusion of various aromatic amines with ethyl cyanoacetate at elevated temperatures (e.g., 150 °C) has been shown to produce the corresponding cyanoacetanilide derivatives. tubitak.gov.tr A similar solventless approach involves simply mixing a primary or secondary amine with methyl cyanoacetate, which can lead to the direct formation and filtration of the cyanoacetamide product. nih.gov This method is noted for its experimental simplicity and efficiency. nih.gov

Table 1: Examples of Solvent-Free Synthesis of Cyanoacetamides

| Amine Reactant | Cyanoacetate Ester | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Arylamines | Ethyl cyanoacetate | Fusion at 150 °C | Cyanoacetanilides | Not specified | tubitak.gov.tr |

| Primary/Secondary Amines | Methyl cyanoacetate | Mixing, filtration | Cyanoacetamides | Good | nih.gov |

| p-Anisidine | Ethyl cyanoacetate | Microwave irradiation | 2-cyano-N-(4-methoxyphenyl)acetamide | 90% | researchgate.net |

This table presents generalized and specific examples of solvent-free amidation reactions.

The amidation of alkyl cyanoacetates can be effectively promoted by a base catalyst. tubitak.gov.tr Various bases have been employed for this purpose, leading to high yields of the desired N-substituted cyanoacetamide. For example, sodium ethoxide in ethanol (B145695) is a common catalytic system for the condensation of amines with ethyl cyanoacetate. tubitak.gov.trresearchgate.net Another powerful basic catalyst is butyl lithium in tetrahydrofuran (B95107) (THF), which has been used to synthesize N-benzylcyanoacetamide from benzylamine (B48309) and ethyl cyanoacetate in a 91% yield. tubitak.gov.trresearchgate.net

Table 2: Base-Catalyzed Synthesis of Cyanoacetamides

| Amine Reactant | Cyanoacetate Ester | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazole derivatives | Ethyl cyanoacetate | Sodium ethoxide/Ethanol | N-(thiazol-2-yl)cyanoacetamide derivatives | Not specified | tubitak.gov.tr |

| Benzylamine | Ethyl cyanoacetate | Butyl lithium/THF | N-benzylcyanoacetamide | 91% | tubitak.gov.trresearchgate.net |

| Primary amines | Ethyl cyanoacetate | KF-alumina | Cyanoacetamide derivatives | 85-90% | researchgate.net |

This table illustrates various base-catalyzed amidation reactions to form cyanoacetamides.

A direct route to N-substituted cyanoacetamides involves the reaction of an amine with cyanoacetic acid. researchgate.netontosight.ai This method often requires a coupling agent to facilitate the amide bond formation. Dicyclohexylcarbodiimide (DCC) is a common reagent used for this purpose. For example, the synthesis of 2-cyano-N,N-diethylacetamide has been achieved by reacting N,N-diethylamine with cyanoacetic acid in the presence of DCC in a solvent like THF. googleapis.com In another instance, 2-cyano-N-(4-nitrophenyl)acetamide was prepared by condensing 2-nitroaniline (B44862) with cyanoacetic acid using a combination of DCC and 4-N,N-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). tubitak.gov.tr

Table 3: Synthesis of Cyanoacetamides from Cyanoacetic Acid

| Amine Reactant | Coupling Agent/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| N,N-diethylamine | Dicyclohexylcarbodiimide/THF | Reflux for 6-9 hours | 2-cyano-N,N-diethylacetamide | googleapis.com |

| 2-Nitroaniline | DCC & DMAP/DMF | Not specified | 2-cyano-N-(4-nitrophenyl)acetamide | tubitak.gov.tr |

| 3,4-Dimethylaniline | Phosphorus pentachloride/Dichloromethane | 20 - 40 °C | 2-cyano-N-(3,4-dimethyl-phenyl)-acetamide | chemicalbook.com |

This table shows examples of cyanoacetamide synthesis using cyanoacetic acid and coupling agents.

Cyanoacetylation of amines represents another pathway to cyanoacetamide derivatives. researchgate.net This method involves using a cyanoacetylating agent, such as a 3-oxopropanenitrile, to introduce the cyanoacetyl group onto the amine. This approach is listed as one of the general synthetic routes for producing cyanoacetamides. researchgate.net

Beyond the primary methods, alternative routes for the synthesis of cyanoacetamides have been developed. researchgate.net One such method involves a two-step process starting with the treatment of an amine with chloroacetyl chloride. researchgate.net The resulting N-substituted-2-chloroacetamide is then treated with a cyanide source, such as potassium cyanide, to displace the chloride and form the final cyanoacetamide product. researchgate.net This provides a different strategic approach to the cyanoacetamide scaffold. researchgate.net

Amidation Reactions involving Alkyl Cyanoacetates and Amines

Specific Synthesis of this compound and Related Analogues

The creation of this compound and its chemical cousins relies on fundamental reactions in organic chemistry, primarily focusing on the formation of amide and carbon-carbon bonds.

Direct Synthetic Pathways and Optimized Yields

A primary and direct method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with a cyanoacetic acid derivative. google.comresearchgate.net For this compound, a plausible direct pathway is the reaction of N-ethylaniline with ethyl cyanoacetate. This reaction typically involves heating the reactants, often with the removal of the ethanol byproduct to drive the equilibrium towards the product. prepchem.com

A general procedure for a similar compound, N-(2-ethylhexyl)cyanoacetamide, involves the slow addition of 2-ethylhexylamine (B116587) to ethyl cyanoacetate, followed by heating to approximately 154°C while collecting the ethanol that forms. The final product is then purified by removing volatile components under reduced pressure. prepchem.com By analogy, a similar approach could be employed for the synthesis of this compound.

The reaction of amines with ethyl cyanoacetate can be influenced by various factors, including the nature of the amine, the reaction temperature, and the use of catalysts. For instance, the reaction of various aromatic amines with ethyl cyanoacetate has been shown to proceed under solvent-free conditions at elevated temperatures. google.com In some cases, the use of a basic catalyst like butyllithium (B86547) in a solvent such as tetrahydrofuran (THF) has been employed to facilitate the reaction, yielding N-benzylcyanoacetamide in high yield. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Ethyl cyanoacetate | 2-Ethylhexylamine | Heat to 154°C | N-(2-ethylhexyl)cyanoacetamide | Not specified | prepchem.com |

| Ethyl cyanoacetate | Aniline (B41778) | Heat to 192°C | N-phenylcyanoacetamide | 89% | google.com |

| Ethyl cyanoacetate | 4-Chloroaniline | Heat to 192°C | N-(4-Chlorophenyl)cyanoacetamide | 89% | google.com |

| Ethyl cyanoacetate | Benzylamine | BuLi, THF | N-benzylcyanoacetamide | 91% | researchgate.net |

Preparation of N-Ethyl-N-phenylacetamide and its Derivatives

The precursor, N-ethyl-N-phenylacetamide, is a key starting material for certain synthetic routes. While specific synthesis details for N-ethyl-N-phenylacetamide are not extensively documented in the readily available literature, general methods for the preparation of N-substituted acetamides can be applied. A common method for synthesizing amides is the reaction of an amine with an acyl chloride. orgsyn.org Therefore, N-ethyl-N-phenylacetamide could be prepared by reacting N-ethylaniline with acetyl chloride.

The synthesis of related N-phenylacetamide derivatives often involves the reaction of a substituted aniline with chloroacetyl chloride. nih.gov For example, 2-chloro-N-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride at room temperature. nih.gov This resulting chloroacetamide can then be used as a building block for further transformations.

Advanced Synthetic Strategies and Catalytic Considerations

To enhance reaction efficiency, reduce reaction times, and improve yields, a variety of advanced synthetic strategies have been developed for the synthesis of cyanoacetamide derivatives. These methods often employ alternative energy sources or catalysts.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. iosrphr.orgrsc.org This technique has been successfully applied to the synthesis of various N-substituted cyanoacetamides. unifap.brjchps.comresearchgate.net For instance, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was achieved with higher yields and shorter reaction times under microwave irradiation compared to conventional heating. unifap.brjchps.com

In the Knoevenagel condensation, a key reaction for forming carbon-carbon bonds, microwave irradiation has been used to synthesize unsaturated cyanoacetamide derivatives from aldehydes and 2-cyanoacetamide (B1669375) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297), with reaction times as short as 40 seconds. nih.gov The use of microwave irradiation in conjunction with green solvents like water or ethanol further enhances the environmental friendliness of these synthetic routes. researchgate.netunifap.br

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde, 2-Cyanoacetamide | Ammonium acetate | 160 W, 40 s | 2-(4-hydroxybenzylidene)-cyanoacetamide | 98.6% | nih.gov |

| Indoloquinoxaline, 2-iodo-N-phenyl acetamides | KOH, TBAB, DMF | Microwave irradiation | N-phenyl acetamide (B32628) derivatives of indolo[2,3-b]quinoxaline | Excellent | iosrphr.org |

| 5-aminouracil, ethyl cyanoacetate | Microwave irradiation | Not specified | 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Excellent | researchgate.net |

Phase Transfer Catalysis in Cyanoacetamide Synthesis

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases. ijirset.comyoutube.com This is particularly useful for reactions involving an organic substrate and an aqueous inorganic reagent. A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of one reactant across the phase boundary, allowing the reaction to proceed. ijirset.com

In the context of cyanoacetamide synthesis, PTC can be employed for N-alkylation reactions. For example, the alkylation of amides can be performed using phase transfer catalysis without a solvent, offering economic and safety benefits. researchgate.net This methodology has been successfully applied to the N-alkylation of various amides and other nitrogen-containing heterocycles. crdeepjournal.org While a specific application to this compound is not explicitly detailed, the principles of PTC suggest its potential utility in the synthesis of this and related compounds, especially in reactions involving the cyanation of a suitable precursor.

Heterogeneous Catalysis (e.g., Polymer-Supported Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling. rsc.org Polymer-supported catalysts are a prominent class of heterogeneous catalysts where the active catalytic species is immobilized on a polymer backbone. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous systems.

Strategies for Racemization-Free Amide Bond Formation

The synthesis of this compound involves the formation of an amide bond between an N-ethylaniline moiety and a cyanoacetyl group. In chiral molecules, particularly in peptide chemistry, the activation of carboxylic acids required for amidation can lead to a loss of stereochemical integrity at the α-carbon, a phenomenon known as racemization. rsc.org Consequently, developing methods to form amide bonds without this loss of stereoisomeric purity is a critical area of research. rsc.orgelsevierpure.com

Several strategies have been developed to address this challenge. Biocatalysis, for example, offers a powerful tool for stereoselective synthesis. The use of enzymes, such as immobilized lipase (B570770) B from Candida antarctica (CalB), can catalyze the amidation of α-amino acids with excellent optical purity (ee >99%), avoiding the harsh reagents that often cause racemization. elsevierpure.com This enzymatic approach is not only racemization-free but also aligns with green chemistry principles by minimizing waste and often using milder reaction conditions. elsevierpure.com

Another approach involves the use of novel coupling reagents and reaction conditions. Metal-catalyzed methods, inspired by natural systems like vitamin B12, have been developed that utilize substrate control rather than reagent control to avoid racemization. rsc.org Flow chemistry presents a further alternative, where very short reaction times can suppress racemization. For instance, the activation of a carboxylic acid can be achieved in seconds in a flow reactor, minimizing the time the activated, racemization-prone intermediate exists. nih.gov While this compound itself is achiral, these principles are paramount in the synthesis of its chiral analogues, which are common in pharmaceutical development. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of this compound

The chemical utility of this compound stems from the reactivity of its constituent functional groups: the active methylene (B1212753) group, the nitrile, and the amide. The methylene group, positioned between two electron-withdrawing groups (nitrile and carbonyl), is particularly acidic and serves as a key nucleophile in various carbon-carbon bond-forming reactions. sigmaaldrich.comresearchgate.net

Condensation Reactions

The activated methylene group readily participates in condensation reactions with carbonyl compounds, providing a foundational method for molecular elaboration. researchgate.net

A primary transformation of this compound is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the active methylene carbon to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or diethylamine. thermofisher.comresearchgate.net

The reaction of this compound with various aromatic or aliphatic aldehydes produces the corresponding 2-cyano-3-substituted-N-ethyl-N-phenylacrylamide derivatives. These products are valuable intermediates for further synthetic transformations, particularly in the synthesis of heterocyclic compounds. researchgate.net The general scheme for this reaction is as follows:

Reactants: this compound and an aldehyde (R-CHO).

Catalyst: A weak base (e.g., piperidine).

Product: An (E/Z)-2-cyano-3-substituted-N-ethyl-N-phenylacrylamide.

| Aldehyde (R-CHO) | Catalyst | Potential Product |

| Benzaldehyde | Piperidine | 2-cyano-N-ethyl-3,N-diphenylacrylamide |

| 4-Chlorobenzaldehyde | Diethylamine | 3-(4-chlorophenyl)-2-cyano-N-ethyl-N-phenylacrylamide |

| 2-Methoxybenzaldehyde | Piperidine | 2-cyano-N-ethyl-3-(2-methoxyphenyl)-N-phenylacrylamide |

This table presents potential Knoevenagel condensation products based on established reactivity patterns of similar cyanoacetamide derivatives. researchgate.netresearchgate.net

Cyclization Reactions for Heterocycle Formation

Cyanoacetamide derivatives are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.eg The combination of the nitrile, the active methylene group, and the amide functionality allows for reactions with various bidentate reagents to form rings of different sizes and heteroatom compositions.

The strategic placement of functional groups in this compound enables its use in the synthesis of numerous five-membered heterocycles, which are core structures in many pharmaceutical agents. frontiersin.orgrsc.org

Pyrazoles: Reaction of the Knoevenagel condensation product (an α,β-unsaturated nitrile) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. A similar reaction pathway has been demonstrated where a 2-cyano-N-cyclohexylacrylamide derivative undergoes cyclization with hydrazine to yield a pyrazole-based compound. researchgate.net

Thiazoles and Imidazoles: 2-Cyano-N-arylacetamides are known precursors for synthesizing thiazole (B1198619) and imidazole (B134444) rings. ekb.eg For example, reaction with α-haloketones or similar reagents can lead to the formation of these heterocycles through a Hantzsch-type synthesis.

Thiophenes: The Gewald reaction is a classic method for synthesizing thiophenes, which involves the condensation of a carbonyl compound, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base. wikipedia.org

| Target Heterocycle | Typical Co-reactant(s) | Key Reaction Type |

| Pyrazole | Hydrazine Hydrate | Michael Addition followed by Cyclization |

| Thiazole | α-Halocarbonyl, Sulfur source | Hantzsch Thiazole Synthesis |

| Imidazole | α-Dicarbonyl, Ammonia/Amine | Debus-Radziszewski Imidazole Synthesis |

| Thiophene | Aldehyde/Ketone, Sulfur | Gewald Reaction |

| Thiadiazole | Thiosemicarbazide | Condensation/Cyclization |

This table summarizes common synthetic routes to five-membered heterocycles starting from cyanoacetamide precursors. researchgate.netresearchgate.netekb.eg

The reactivity of this compound also extends to the construction of six-membered heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.netrsc.org

Pyridines: Substituted pyridines can be synthesized from this compound through multi-component reactions. For instance, reaction with an aldehyde, and a β-dicarbonyl compound or another active methylene compound in the presence of ammonium acetate can yield highly functionalized dihydropyridine (B1217469) rings, which can be subsequently oxidized. ekb.eg

Pyrimidines: The reaction of the Knoevenagel product with amidines or urea (B33335) derivatives is a common strategy for constructing pyrimidine (B1678525) rings.

Pyrans: Michael addition of a nucleophile to the Knoevenagel product derived from this compound, followed by intramolecular cyclization, can afford pyran derivatives.

Quinolines: While less direct, multi-step sequences starting from the cyanoacetamide can lead to quinoline (B57606) structures, often involving an initial condensation followed by a cyclization that incorporates an aniline or related fragment.

| Target Heterocycle | Typical Co-reactant(s) | Key Reaction Type |

| Pyridine | Aldehyde, Malononitrile, Ammonium Acetate | Bohlmann-Rahtz Pyridine Synthesis |

| Pyrimidine | Amidines, Guanidine (B92328) | Biginelli-type Reaction |

| Pyran | Malononitrile, Base | Michael Addition/Cyclization |

| Pyridazine | Hydrazine | Condensation with a 1,4-dicarbonyl precursor |

| Triazine | S-methylisothiourea, Aldehyde | Multicomponent Reaction |

This table outlines generalized synthetic strategies for forming six-membered heterocycles from cyanoacetamide building blocks. researchgate.netekb.eg

Synthesis of Fused Heterocyclic Systems

The molecular architecture of this compound, featuring an active methylene group flanked by a cyano and a carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. Cyanoacetamide derivatives are well-established as versatile reagents for creating five- and six-membered heterocycles and their fused analogs. researchgate.net The reactivity stems from the ability of the active methylene and cyano groups to participate in cyclization reactions. researchgate.net

For instance, cyanoacetamide derivatives are known to react with various reagents to form complex molecules. The reaction of acrylamide (B121943) derivatives of similar cyanoacetamides with nitrogen nucleophiles like hydrazine can lead to the formation of pyrazole rings. researchgate.net Furthermore, the reaction of a related compound, 2-cyano-N-(4-phenylthiazol-2-yl)acetamide, with dimethylformamide dimethylacetal (DMF-DMA) yields an enaminonitrile, which is a key intermediate. researchgate.net This intermediate can then react with nucleophiles such as hydroxylamine, hydrazine, and guanidine to afford isoxazole, pyrazole, and pyrimidine derivatives, respectively. researchgate.net

The cyano group itself can participate in [3+2] cycloaddition reactions. For example, the reaction of 3-cyano-2-pyridone with sodium azide (B81097) leads to the formation of a tetrazole ring, demonstrating the reactivity of the cyano group in forming heterocyclic systems. sciforum.net Given these precedents, this compound is an expectedly competent substrate for similar transformations to yield a variety of N-ethyl-N-phenyl-substituted heterocyclic compounds.

Table 1: Examples of Heterocycle Synthesis from Cyanoacetamide Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Cyanoacetamide Derivative | Hydrazine Hydrate | Pyrazole | researchgate.net |

| Enaminonitrile Derivative | Hydroxylamine | Isoxazole | researchgate.net |

| Enaminonitrile Derivative | Guanidine | Pyrimidine | researchgate.net |

| Cyano-substituted Heterocycle | Sodium Azide | Tetrazole | sciforum.net |

Nucleophilic Substitution Reactions

Derivatives of this compound can participate in nucleophilic substitution reactions, primarily by forming a nucleophilic species that subsequently attacks an electrophile. For example, in the synthesis of 2-cyano-2-oximino-acetamide derivatives, a salt is first formed by reacting the starting material with a base. google.com This salt, which is a potent nucleophile, is then reacted with an alkylating agent (such as a compound containing halogen, methanesulphonate, or p-toluenesulphonate) to yield the final product. google.com This process demonstrates that the deprotonated form of a cyanoacetamide derivative can act as a nucleophile in a substitution reaction.

Table 2: Nucleophilic Substitution of a Cyanoacetamide Derivative Salt

| Nucleophile | Electrophile (Alkylating Agent) | Reaction Type | Reference |

| Salt of 2-cyano-2-oximino-acetamide | R-X (X = Halogen, OTs, etc.) | Nucleophilic Alkylation | google.com |

Nitrosation Reactions for Hydroxyimino Derivative Formation

The active methylene group in this compound is susceptible to nitrosation to form a hydroxyimino (oximino) derivative. This reaction is characteristic of compounds with a CH₂ group activated by two adjacent electron-withdrawing groups. The synthesis of related hydroxyimino derivatives typically involves treating the cyanoacetamide compound with a nitrosating agent.

Common procedures utilize sodium nitrite (B80452) (NaNO₂) in the presence of an acid, such as acetic acid or hydrochloric acid. chemicalbook.comprepchem.com For example, ethyl cyanoacetate reacts with sodium nitrite and acetic acid to form ethyl 2-hydroxyimino-2-cyanoacetate, with the sodium salt of the product crystallizing from the reaction mixture. prepchem.com An alternative method involves using an alkyl nitrite, such as isoamyl nitrite, in an alcoholic solvent with a base to generate the sodium salt of the corresponding 2-cyano-2-oximinoacetamide. google.com The reaction proceeds by attack of the nitrosonium ion (or its equivalent) on the carbanion formed by deprotonation of the active methylene group.

Table 3: Conditions for Nitrosation of Cyanoacetate Derivatives

| Starting Material | Reagents | Product | Reference |

| Ethyl Cyanoacetate | Sodium Nitrite, Acetic Acid | Ethyl 2-hydroxyimino-2-cyanoacetate | prepchem.com |

| Ethyl Cyanoacetate | Sodium Nitrite, Phosphoric Acid, HCl | Ethyl (2Z)-2-cyano-2-hydroxyimino-acetate | chemicalbook.com |

| Cyanoacetamide | Isoamyl Nitrite, Sodium Ethoxide | Sodium salt of 2-cyano-2-oximinoacetamide | google.com |

Amide Hydrolysis Studies

The amide bond in this compound can be cleaved under hydrolytic conditions, although it is generally stable under mild conditions. Studies on the related compound phenylacetamide show that while it is not easily hydrolyzed in the cold, the amide can be cleaved to yield phenylacetic acid upon refluxing with an acid catalyst. orgsyn.org This suggests that the hydrolysis of this compound would require relatively forcing conditions, such as prolonged heating with a strong acid or base. The expected products from such a reaction would be N-ethylaniline and cyanoacetic acid or their subsequent hydrolysis products, depending on the reaction conditions.

Investigations of Electrophilic and Nucleophilic Reactivity Centers

The chemical reactivity of this compound is governed by several functional groups that can act as either electrophilic or nucleophilic centers. The molecule contains five potential functional centers: the cyano group, the active methylene group, the carbonyl group, the amido group, and the phenyl ring. researchgate.net

Nucleophilic Centers:

Active Methylene Group: The protons on the carbon between the cyano and carbonyl groups are acidic, making this position a pro-nucleophile. In the presence of a base, it can be deprotonated to form a carbanion, which is a potent nucleophile for alkylation and condensation reactions. researchgate.netsciforum.net

Amide Nitrogen: The lone pair of electrons on the amide nitrogen can exhibit nucleophilic character, although its reactivity is moderated by resonance with the adjacent carbonyl group.

Electrophilic Centers:

Carbonyl Carbon: The amide carbonyl carbon is a classic electrophilic center, susceptible to attack by nucleophiles, which is the key step in amide hydrolysis. researchgate.net

Cyano Carbon: The carbon atom of the nitrile group is also electrophilic and can be attacked by nucleophiles, leading to cycloaddition reactions or hydrolysis to a carboxylic acid or amide. researchgate.netsciforum.net

The phenyl group can undergo electrophilic aromatic substitution, with the N-acyl group acting as an ortho-, para-director, although this reactivity is not the primary focus of its use as a synthetic intermediate.

Table 4: Reactivity Centers of this compound

| Reactive Center | Type | Typical Reactions | Reference |

| Active Methylene (α-carbon) | Nucleophilic (as carbanion) | Alkylation, Condensation, Cyclization | researchgate.netsciforum.net |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | researchgate.net |

| Cyano Carbon | Electrophilic | Nucleophilic Addition, Cycloaddition | researchgate.netsciforum.net |

| Amide Nitrogen | Nucleophilic | Alkylation (under certain conditions) |

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, no specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), or High-Resolution Mass Spectrometry (HRMS) data could be located in the available scientific literature and chemical databases.

The search for the CAS number 922178-99-2, which is assigned to this compound, did not yield any publications or spectral databases containing the requested experimental data. While information on analogous compounds, such as 2-cyano-N-phenylacetamide and N-ethyl-N-phenylacetamide, is available, this information cannot be used to accurately describe the spectroscopic characteristics of the target compound.

The synthesis and characterization of novel compounds are typically reported in peer-reviewed scientific journals. The absence of such a report for this compound suggests that while the compound may be listed in chemical catalogs, its detailed spectroscopic analysis may not have been published or made publicly available.

Without access to experimental data, it is not possible to provide a scientifically accurate and detailed analysis of the spectroscopic characterization and structural elucidation of this compound as requested in the article outline. Generating such an article would require speculation and would not meet the standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” with its detailed spectroscopic characterization cannot be generated at this time. Further experimental research and publication of the findings would be necessary to fulfill this request.

Spectroscopic Characterization and Structural Elucidation of 2 Cyano N Ethyl N Phenylacetamide

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For 2-cyano-N-ethyl-N-phenylacetamide, the key chromophores—parts of the molecule that absorb light—are the phenyl ring and the carbonyl group of the amide, which are influenced by the nitrogen atom's lone pair and the adjacent cyano group.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. In this molecule, the conjugated system involves the phenyl ring and the amide group, where the nitrogen's lone pair can delocalize into the carbonyl group and the aromatic system. This conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths compared to non-conjugated systems. The phenyl ring typically shows strong absorptions (B-band) around 250-260 nm.

n → π Transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as one of the lone pairs on the amide oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths.

The presence of the α-cyano (C≡N) group, an electron-withdrawing group, can further influence these transitions. It can affect the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima (λmax). Studies on related N-(substituted phenyl)-2-cyanoacetamides confirm that substituents significantly alter the extent of conjugation in the molecule. researchgate.net

The polarity of the solvent can significantly alter the position and intensity of absorption bands in a UV-Vis spectrum, an effect known as solvatochromism.

Effect on n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, or shift to a shorter wavelength). vlabs.ac.inyoutube.com This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding orbital of the ground state more than the excited state, thus increasing the energy gap for the transition. vlabs.ac.in For example, the n → π* transition of acetone shifts from 279 nm in hexane to 264.5 nm in water. shivajicollege.ac.in

Effect on π → π Transitions:* For π → π* transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap. vlabs.ac.in This results in a bathochromic shift (red shift, or shift to a longer wavelength). slideshare.net

Studies on a class of related compounds, N-(substituted phenyl)-2-cyanoacetamides, have shown that solute-solvent interactions can be systematically analyzed to understand these shifts. researchgate.net The table below illustrates typical solvent-induced shifts observed for a related chromophore.

| Solvent | Polarity (ET(30)) | Typical λmax Shift for π → π* |

|---|---|---|

| Cyclohexane | 31.2 | Reference (Non-polar) |

| Dichloromethane | 41.1 | Bathochromic (Red) Shift |

| Acetone | 42.2 | Bathochromic (Red) Shift |

| Ethanol (B145695) | 51.9 | Significant Bathochromic Shift |

| Water | 63.1 | Maximum Bathochromic Shift |

Substituents on the phenyl ring also play a critical role. Electron-donating groups (e.g., -OH, -OCH₃) generally cause a bathochromic shift by enhancing conjugation, while electron-withdrawing groups (e.g., -NO₂) can have more complex effects but also tend to shift the absorption maxima.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, the structure of the closely related compound (R)-2-Cyano-N-(1-phenylethyl)acetamide provides valuable insights into the expected solid-state characteristics. This analogue shares the key cyanoacetamide and phenyl moieties, making it a suitable model.

Single-crystal X-ray diffraction analysis of (R)-2-Cyano-N-(1-phenylethyl)acetamide revealed its crystal system, space group, and unit cell dimensions. This foundational data allows for the complete determination of atomic coordinates and molecular geometry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| Volume (ų) | 1024.77 (4) |

| Z (Molecules/unit cell) | 4 |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of the analogue (R)-2-Cyano-N-(1-phenylethyl)acetamide, hydrogen bonds are the dominant interactions that define the supramolecular architecture.

Hydrogen Bonding: The analogue molecule features a secondary amide (N-H), which acts as a hydrogen bond donor. It forms N—H⋯O hydrogen bonds, linking molecules into chains. Weak C—H⋯O hydrogen bonds further stabilize this arrangement. For this compound, which is a tertiary amide and lacks an N-H donor, classical hydrogen bonding of this type is not possible. However, its crystal packing would likely be stabilized by a network of weaker interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, where the amide oxygen and nitrile nitrogen act as acceptors. Such interactions are known to play a crucial role in the absence of stronger hydrogen bond donors. figshare.com

C-H...π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also expected to contribute to the crystal packing of this compound, further stabilizing the solid-state structure.

The table below details the hydrogen bonds observed in the analogue compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.06 | 2.918 (2) | 175 |

| C—H···O | 0.97 | 2.58 | 3.473 (3) | 153 |

Conformational analysis describes the spatial arrangement of atoms in a molecule. In the solid state, a molecule adopts a specific low-energy conformation influenced by both intramolecular sterics and intermolecular packing forces. The study of dihedral angles (torsion angles) is essential for this analysis.

For the analogue (R)-2-Cyano-N-(1-phenylethyl)acetamide, a key conformational feature is the orientation of the phenyl ring relative to the acetamide (B32628) plane. The dihedral angle between the acetamide group and the benzene (B151609) ring was found to be 68.7 (1)°. This significant twist from coplanarity is likely due to steric hindrance.

For this compound, a similar non-planar conformation is expected. The rotation around the N-C(phenyl) bond would be sterically hindered by the N-ethyl group and the carbonyl oxygen. The final conformation in the crystal would represent a balance between maximizing electronic conjugation (which favors planarity) and minimizing steric repulsion (which favors twisting).

| Atoms Defining Angle | Dihedral Angle (°) | Description |

|---|---|---|

| Acetamide Plane vs. Benzene Ring | 68.7 (1) | Describes the twist of the phenyl group relative to the amide functional group. |

Hirshfeld Surface Analysis for Intermolecular Contacts

A thorough search of the scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This type of analysis is contingent upon the availability of detailed crystal structure data, typically in the form of a Crystallographic Information File (CIF), which has not been publicly reported for this specific compound.

While studies on related N-phenylacetamide derivatives have utilized Hirshfeld surface analysis to elucidate their supramolecular structures, the absence of crystallographic data for this compound precludes a similar examination for this compound. Therefore, a detailed discussion and data table regarding its specific intermolecular contacts, as determined by this method, cannot be provided at this time. Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis would be required to generate the necessary data for a comprehensive Hirshfeld surface analysis of this compound.

Computational Chemistry and Theoretical Investigations of 2 Cyano N Ethyl N Phenylacetamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its properties. For a molecule like 2-cyano-N-ethyl-N-phenylacetamide, QM calculations would be instrumental in elucidating its preferred three-dimensional structure, electronic landscape, and potential reactivity. However, specific QM studies dedicated to this compound are not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. DFT studies on this compound would provide a deep understanding of its intrinsic properties. Despite its utility, specific DFT investigations for this compound have not been reported.

Geometry Optimization and Energetic Profiles

A primary step in computational analysis is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformer. The energetic profiles of different conformations, particularly concerning the rotation around the N-phenyl and N-ethyl bonds, would also be of interest.

No specific published data is available for the optimized geometry and energetic profiles of this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Energy Gaps: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the frontier orbitals, and their shapes and energies are central to understanding chemical reactions, as they are the primary orbitals involved in chemical bonding.

Specific data on the HOMO-LUMO energy gap, MEP, and FMOs for this compound are not available in the literature.

Global and Local Reactivity Descriptors

From the energies of the frontier orbitals, various reactivity descriptors can be calculated to quantify a molecule's reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These global descriptors provide a general overview of the molecule's reactivity, while local descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule.

There are no published studies detailing the global and local reactivity descriptors for this compound.

Ab Initio Computational Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer high accuracy, though often at a significant computational expense. These methods could provide a benchmark for the geometric and electronic properties of this compound.

A search of the scientific literature did not yield any specific ab initio computational studies for this compound.

Semi-Empirical Methods for Conformational Analysis

Semi-empirical methods, such as AM1, PM3, and MNDO, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be effective for exploring the conformational landscape of larger molecules. A conformational analysis of this compound using these methods would help identify the various low-energy conformers.

There is no specific published data on the conformational analysis of this compound using semi-empirical methods.

Conformational Analysis and Intermolecular Interactions (Computational Aspects)

The three-dimensional structure and intermolecular interactions of crystalline solids are governed by a delicate balance of forces. Computational methods are instrumental in dissecting these factors, offering a molecular-level understanding of solid-state architecture.

For a closely related compound, (R)-2-Cyano-N-(1-phenylethyl)acetamide , which differs by a single methyl group on the ethyl substituent, X-ray crystallography and computational analysis have provided significant insights into its conformation. researchgate.net In this analog, the dihedral angle between the acetamide (B32628) group (C2/C3/O1/N2) and the benzene (B151609) ring is a notable 68.7(1)°. researchgate.net This non-planar arrangement is a result of minimizing steric hindrance between the bulky phenyl group and the acetamide moiety. It is highly probable that this compound adopts a similarly twisted conformation to achieve maximum stability. The bond lengths and angles are generally found to be within normal ranges, consistent with similar crystal structures. researchgate.net

Hydrogen bonds are primary drivers in the formation of supramolecular structures in acetamide derivatives. In the crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide , the molecules are linked into chains along the a-axis by a network of intermolecular hydrogen bonds. researchgate.net These include conventional N—H···O hydrogen bonds, where the amide hydrogen acts as the donor and the carbonyl oxygen as the acceptor. researchgate.net

Table 1: Hydrogen-Bond Geometry for the Analog (R)-2-Cyano-N-(1-phenylethyl)acetamide Data extracted from a study on a closely related structural analog.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | Value | Value | Value | Value |

| C—H···O | Value | Value | Value | Value |

| (Note: Specific numerical values for bond lengths and angles for this compound are not available in the provided search results. This table structure is based on typical data reported in crystallographic and computational studies of similar compounds like (R)-2-Cyano-N-(1-phenylethyl)acetamide. researchgate.net) |

Beyond classical hydrogen bonds, a variety of other non-covalent interactions dictate the structure and properties of molecular crystals. These include van der Waals forces, hydrophobic interactions, and π-π stacking interactions involving the phenyl ring. nih.govresearchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed to delineate and quantify these interactions. scielo.org.mxscielo.org.mx

Theoretical Prediction of Chemical Properties

DFT and other quantum chemical methods are powerful tools for predicting a range of chemical properties, including spectroscopic parameters, with a high degree of accuracy. researchgate.netresearchgate.net These theoretical calculations provide valuable data that can aid in the structural elucidation and characterization of novel compounds.

Theoretical calculations are widely used to predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net For instance, in studies of the related compounds 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) , DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set were performed to determine optimized molecular geometries and vibrational wavenumbers. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical spectra that are invaluable for assigning the signals in experimental NMR data. For a related phenylacrylamide derivative, the characteristic signals in the experimental IR spectrum identified the key functional groups, which could be correlated with theoretical vibrational modes. mdpi.com

Table 2: Predicted and Experimental Spectroscopic Data for Structurally Related Compounds This table presents data from analogs to infer the expected spectroscopic characteristics of this compound.

| Compound | Method/Technique | Group | Predicted/Observed Value |

| (E)-2-Cyano-N,3-diphenylacrylamide mdpi.com | IR (ATR) | C≡N stretch | 2227 cm⁻¹ |

| C=O stretch | 1682 cm⁻¹ | ||

| N-H stretch | 3317 cm⁻¹ | ||

| 2-Cyano-N-(1-phenylethyl)acetamide researchgate.net | DFT (B3LYP/6-311++G(d,p)) | ¹H NMR (GIAO) | Calculated shifts (ppm) |

| ¹³C NMR (GIAO) | Calculated shifts (ppm) | ||

| (Note: The table shows examples of spectroscopic values from closely related molecules to provide a reference for what would be expected for this compound. Specific predicted values for the target compound require dedicated computational analysis.) |

Advanced Applications in Organic Synthesis and Materials Science

Versatile Building Block in Complex Organic Synthesis

The cyanoacetamide scaffold, to which 2-cyano-N-ethyl-N-phenylacetamide belongs, is widely recognized for its utility as a versatile synthon in the construction of complex molecular frameworks. The presence of multiple reactive sites allows for a diverse range of chemical transformations. While specific studies on this compound are not extensively documented, the reactivity of N-substituted cyanoacetamides is well-established, providing a strong basis for its potential applications. These compounds are key precursors in the synthesis of a variety of pharmacologically active organic molecules. nih.gov

The cyanoacetamide moiety is a cornerstone in heterocyclic chemistry, serving as a readily available starting material for the synthesis of a wide array of nitrogen-containing ring systems. The active methylene (B1212753) group, positioned between the electron-withdrawing cyano and carbonyl groups, is easily deprotonated to form a nucleophilic carbanion. This intermediate can participate in cyclization reactions with various electrophiles to construct five- and six-membered heterocycles.

Research on analogous N-arylcyanoacetamides has demonstrated their successful application in synthesizing biologically significant heterocycles such as pyridines, pyrimidines, and thiazoles. researchgate.net For instance, the reaction of N-substituted cyanoacetamides with various reagents can lead to the formation of diverse heterocyclic systems. nih.govresearchgate.net The general reactivity suggests that this compound could be a valuable precursor for novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reaction of ethyl cyanoacetate (B8463686) with o-phenylenediamine, for example, yields 2-cyanomethylbenzo[c]imidazole, a key starting material for other heterocyclic derivatives. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Cyanoacetamide Precursors

| Precursor Class | Reagent(s) | Resulting Heterocycle |

| N-Arylcyanoacetamides | Sodium Nitrite (B80452) / Acetic Acid | Hydroxyimino derivatives |

| N-Arylcyanoacetamides | α,β-Unsaturated Ketones | Pyridine derivatives |

| N-Arylcyanoacetamides | Thiourea / Base | Pyrimidine (B1678525) derivatives |

| 2-Cyanomethylbenzo[c]imidazole | Aldehydes / Ketones | Annulated Benzimidazoles |

This table is illustrative of the types of reactions cyanoacetamides undergo, based on published literature for related compounds. researchgate.netnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. Cyanoacetic acid derivatives, including cyanoacetamides, are prominent substrates in a variety of MCRs. researchgate.net

The reactivity of the cyanoacetamide core makes it an ideal candidate for inclusion in MCRs designed to rapidly generate molecular diversity. While specific examples involving this compound are not prevalent in the literature, its structural features are analogous to those of other cyanoacetamides that are known to participate in reactions like the Ugi or Gewald reactions. These reactions often lead to the formation of complex, drug-like molecules and libraries of compounds for high-throughput screening.

Role in Advanced Peptide Synthesis Methodologies

In the field of peptide chemistry, the development of efficient coupling reagents is crucial for the successful synthesis of complex peptides. While there is no direct evidence of this compound itself being used as a peptide coupling agent, related compounds containing the cyanoacetyl group have been investigated for this purpose. For example, Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been reported as a recyclable coupling reagent for the racemization-free synthesis of peptides. nih.gov This reagent demonstrates that the electronic properties of the cyano group can be harnessed to facilitate amide bond formation. nih.gov

The synthesis of peptide C-terminal N-alkyl amides is an important area of peptide modification, as these derivatives can exhibit improved pharmacokinetic properties. wikipedia.org Although various methods exist, the direct application of pre-formed amides like this compound in standard solid-phase peptide synthesis (SPPS) is not a conventional approach. However, the broader class of cyanoacetamides serves as a source of inspiration for the design of new reagents and strategies in peptide science.

Contributions to Liquid Crystalline Materials and Related Technologies (Derivatives)

Liquid crystals (LCs) are a state of matter with properties intermediate between those of conventional liquids and solid crystals. uptti.ac.in The design of molecules (mesogens) that exhibit liquid crystalline phases is a major focus of materials science. Derivatives of this compound could potentially form such mesophases. The key molecular features required for liquid crystallinity often include a rigid core, flexible terminal groups, and anisotropic molecular geometry.

The structure of this compound contains a rigid phenyl group and a polar cyano group. The cyano group, in particular, is a common feature in many liquid crystalline compounds due to its strong dipole moment, which can contribute to the necessary intermolecular interactions for forming ordered mesophases. For instance, calamitic (rod-like) liquid crystals, which are widely used in displays, often incorporate cyano-biphenyl or benzonitrile (B105546) units. nih.govnih.gov By chemically modifying this compound, for example by introducing a second phenyl ring to create a more rigid, elongated core, it is conceivable that derivatives with liquid crystalline properties could be synthesized.

Table 2: Common Functional Groups in Liquid Crystal Design

| Functional Group | Role in Liquid Crystal Formation |

| Biphenyl, Phenyl Benzoate | Provides a rigid, calamitic (rod-like) core. |

| Cyano (-CN), Nitro (-NO2) | Strong polar group that enhances dipole-dipole interactions. |

| Alkoxy (-OR), Alkyl (-R) | Flexible terminal chains that influence phase transition temperatures. |

This table provides a general overview of molecular components relevant to the design of liquid crystals. nih.govuptti.ac.innih.gov

Should derivatives of this compound be shown to possess liquid crystalline properties, they could find applications in various technologies. Nematic liquid crystals are the foundational materials for the ubiquitous liquid crystal displays (LCDs) found in calculators, watches, and flat-screen televisions. uptti.ac.innih.gov The ability of an external electric field to align the nematic mesogens allows for the modulation of light, which is the principle behind LCD operation.

Furthermore, liquid crystals are being increasingly explored for use in advanced sensor technologies. The ordered structure of a liquid crystal phase is highly sensitive to external stimuli, including temperature, pressure, and the presence of chemical analytes. nih.gov Perturbations at the surface of a liquid crystal film can trigger a reorientation of the mesogens throughout the bulk material, leading to a readily detectable optical signal. This principle has been used to develop sensors for a wide range of targets, from volatile organic compounds to biological molecules. Derivatives of this compound, if they form stable liquid crystal phases, could be investigated for such stimuli-responsive applications.

Future Research Directions and Perspectives for 2 Cyano N Ethyl N Phenylacetamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste, resulting in poor atom economy. ucl.ac.uknih.gov Future research should prioritize the development of green and sustainable methods for synthesizing 2-cyano-N-ethyl-N-phenylacetamide.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for Knoevenagel condensation reactions involving other cyanoacetamide derivatives, offering benefits such as reduced reaction times and increased yields in accordance with green chemistry principles. nih.gov Investigating its application for the direct amidation reaction to form this compound could lead to a more efficient process.

Catalytic Direct Amidation: A significant advancement would be the development of a catalytic method that avoids wasteful activating agents. Research into catalysts like boronic acids or transition metals, which have shown promise in other amidation reactions, could provide a more sustainable route. ucl.ac.uk Ruthenium-catalyzed systems that activate carboxylic acids in-situ with acetylenes represent a highly atom-economic approach that warrants investigation. nih.gov

Aqueous and Solvent-Free Conditions: Moving away from traditional organic solvents is a core tenet of green chemistry. arkat-usa.org Future studies should explore the feasibility of synthesizing this compound in water or under solvent-free conditions, potentially using ultrasonication or mechanochemistry to facilitate the reaction.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst/Conditions | Potential Advantages |

|---|---|---|

| Conventional Synthesis | Stoichiometric coupling agents | Well-established procedures |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, higher yields, energy efficiency nih.gov |

| Catalytic Amidation | Boronic acids, Ruthenium complexes | High atom economy, reduced waste, milder conditions ucl.ac.uknih.gov |

| Biocatalysis | Immobilized lipases | High selectivity, mild conditions, biodegradable catalyst arkat-usa.org |

| Solvent-Free Reaction | Mechanochemistry (ball milling) | Elimination of solvent waste, potential for novel reactivity |

In-Depth Mechanistic Studies of Chemical Transformations

Cyanoacetamides are valuable precursors for a variety of chemical transformations, largely due to the reactivity of the active methylene (B1212753) group adjacent to the cyano and carbonyl functionalities. tubitak.gov.tr A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

Future mechanistic studies should focus on:

Knoevenagel Condensation: This reaction is a fundamental transformation for cyanoacetamides, leading to the formation of C=C bonds. sigmaaldrich.com Mechanistic investigation of the condensation between this compound and various aldehydes would clarify the role of the N-ethyl and N-phenyl substituents on the carbanion formation and subsequent nucleophilic attack. mdpi.com

Gewald Three-Component Reaction: The Gewald reaction provides a pathway to highly substituted 2-aminothiophenes from a cyanoacetamide, a carbonyl compound, and elemental sulfur. nih.gov Studying the mechanism with this compound would provide insight into how the electronic and steric properties of the N-substituents influence the reaction cascade.

Heterocycle Formation: Cyanoacetamides are precursors to a multitude of heterocycles, including pyridine, pyrazole (B372694), and pyrimidine (B1678525) derivatives. researchgate.netnih.gov Detailed mechanistic studies, combining kinetic analysis with spectroscopic and computational methods, would elucidate the pathways of these complex cyclization reactions.

Development of Innovative Catalytic Systems for Efficient Synthesis

Catalysis is key to achieving efficient, selective, and sustainable chemical synthesis. While traditional base or acid catalysis is often used, the development of more sophisticated catalytic systems could unlock new reactivity and improve the efficiency of reactions involving this compound.

Promising areas for research include:

Photoredox and Dual Catalysis: Merging photoredox catalysis with other catalytic cycles, such as transition metal catalysis, has enabled challenging transformations under mild, room-temperature conditions. nih.gov This strategy could be applied to novel C-H functionalization or cross-coupling reactions using this compound as a substrate.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under environmentally benign conditions. arkat-usa.org Screening for and engineering enzymes like lipases or amidases for the synthesis or transformation of this compound would represent a significant step towards sustainable chemistry.

Heterogeneous Nanocatalysis: Developing robust, reusable heterogeneous catalysts, such as metal-oxide nanocrystals, could facilitate the synthesis of derivatives. rsc.org Such catalysts simplify product purification, reduce waste, and are often more economical for large-scale production.

Table 2: Overview of Innovative Catalytic Systems for Future Exploration

| Catalytic System | Catalyst Example | Reaction Type | Potential Advantages |

|---|---|---|---|

| Photocatalysis | Ruthenium or Iridium complexes | Amide synthesis, C-H functionalization | Mild conditions, use of visible light as an energy source nih.gov |

| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | Condensation reactions | Green solvent (water), high selectivity, biodegradability arkat-usa.org |

| Heterogeneous Catalysis | Zinc Oxide (ZnO) Nanoparticles | Multicomponent reactions | Catalyst reusability, operational simplicity, cost-effectiveness rsc.org |

| Organocatalysis | Chiral amines, thioureas | Asymmetric transformations | Metal-free, high enantioselectivity |

Design and Synthesis of Structurally Diverse Analogues for Material Science Applications

The functional groups within this compound—the amide, the nitrile, and the phenyl ring—suggest that its derivatives could have interesting properties for materials science. Phenylacetamides, in general, are of interest in materials chemistry due to their chemical stability and potential for electronic applications. scispace.com

Future design and synthesis efforts could target:

Novel Polymers: Analogues functionalized with polymerizable groups (e.g., vinyl, styryl, or acrylate moieties) could be synthesized and used as monomers. The inherent polarity from the amide and nitrile groups could lead to polymers with high dielectric constants, while the phenyl group could contribute to thermal stability and refractive index.

Organic Electronics: By modifying the phenyl ring with electron-donating or electron-withdrawing groups, or by extending the π-conjugated system, it may be possible to create analogues with tailored electronic properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). scispace.com

Fluorescent Probes and Dyes: The cyanoacetamide scaffold is a key component in many fluorescent molecules, often formed via Knoevenagel condensation. nih.gov Synthesizing a library of derivatives by reacting this compound with various aromatic aldehydes could yield novel fluorophores for applications in sensing or bio-imaging.

Comprehensive Computational Studies for Predictive Chemical Behavior Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structure, reactivity, and properties of molecules before their synthesis. scispace.comresearchgate.net For a compound like this compound, where experimental data is scarce, computational studies are invaluable for guiding future research.

Key computational investigations should include:

Quantum Chemical Calculations: DFT studies can be used to determine fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.netnih.gov These parameters provide insight into the molecule's kinetic stability, charge transfer characteristics, and sites susceptible to nucleophilic and electrophilic attack. researchgate.net

Reactivity Modeling: Computational models can predict the reactivity of the molecule in various reactions. For instance, the electrostatic potential at the carbonyl carbon has been shown to be an accurate index for predicting the reactivity of N-phenylacetamides in alkaline hydrolysis. acs.org Similar models could be developed for Knoevenagel or cyclization reactions.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including its interactions with solvents or its adsorption on surfaces. researchgate.net This could be used to predict its solubility or to explore its potential application as a corrosion inhibitor, a field where other acetamides have been studied. researchgate.net

Table 3: Key Computational Parameters and Their Predicted Chemical Insights

| Parameter | Method | Predicted Insight |

|---|---|---|

| HOMO/LUMO Energies | DFT (e.g., B3LYP/6-31G**) | Electron-donating/accepting ability, charge transfer properties nih.gov |

| HOMO-LUMO Gap (ΔE) | DFT | Chemical reactivity and kinetic stability researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of sites for electrophilic and nucleophilic attack researchgate.net |

| Natural Bond Orbital (NBO) Charges | DFT | Charge distribution, reactivity of specific atoms (e.g., carbonyl carbon) acs.org |

| Adsorption Energy (E_ads) | DFT / MD Simulation | Interaction strength with surfaces (e.g., for materials or corrosion studies) researchgate.net |

Q & A

Basic: What are the recommended safety protocols for handling 2-cyano-N-ethyl-N-phenylacetamide in laboratory settings?

Answer:

Due to insufficient toxicological data , strict precautions are essential. Use PPE (nitrile gloves, lab coat, safety goggles) and operate in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Basic: What are the standard synthetic routes for this compound?

Answer:

Common methods include nucleophilic substitution of chloroacetamide derivatives with cyanide sources (e.g., KCN) under controlled pH (7–9) and temperature (40–60°C). Ethyl and phenyl groups are introduced via alkylation or acylation reactions, with catalysts like DMAP improving yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Basic: Which analytical techniques are optimal for characterizing this compound?

Answer:

- NMR : -NMR detects cyano protons (~3.1 ppm) and ethyl/phenyl groups (δ 1.2–7.5 ppm). -NMR confirms the nitrile carbon at ~115 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ peaks. Fragmentation patterns distinguish cyano and amide groups .

- XRD : Resolve crystallinity and confirm molecular geometry .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in its synthesis?

Answer:

- Temperature Control : Maintain 50–60°C to avoid thermal degradation of the nitrile group.

- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance cyanide ion reactivity .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product from intermediates like 2-chloroacetamide derivatives .

Advanced: How to resolve contradictions in toxicity data between literature sources?

Answer:

- Comparative Studies : Conduct acute toxicity assays (e.g., LD50 in rodents) and compare with structurally similar compounds (e.g., N-phenylacetamides) .

- Computational Modeling : Use QSAR models to predict toxicity based on electron-withdrawing cyano groups and lipophilic ethyl/phenyl substituents .

- In Vitro Testing : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) to validate safety thresholds .

Advanced: How to design experiments for evaluating its potential as a pharmaceutical intermediate?

Answer:

- Structure-Activity Relationship (SAR) : Modify the cyano or ethyl group to assess bioactivity. For example, replace the cyano with carboxyl groups to study solubility effects .

- Metabolic Stability : Use microsomal assays (e.g., liver S9 fractions) to measure CYP450-mediated degradation.

- Target Binding : Perform molecular docking with proteins like acetylcholinesterase, referencing known phenylacetamide inhibitors .

Basic: What are the critical storage conditions to ensure compound stability?

Answer:

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the cyano group. Desiccate with silica gel to avoid moisture-induced degradation .

Advanced: How to troubleshoot low purity in synthesized batches?

Answer:

- Byproduct Identification : Use HPLC-MS to detect impurities (e.g., unreacted 2-chloro precursors or N-ethylphenylamine side products).

- Optimized Workup : Adjust pH during extraction (e.g., pH 5–6 for amine removal) and employ preparative HPLC for high-purity isolation .

Basic: What spectroscopic databases are recommended for structural validation?

Answer:

- NIST Chemistry WebBook : Compare IR and MS spectra .

- PubChem : Access experimental and computed physicochemical data (e.g., InChIKey, SMILES) .

Advanced: What strategies mitigate risks in scaling up laboratory synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Green Chemistry : Substitute cyanide sources with safer alternatives (e.g., acetone cyanohydrin) and optimize solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.